(4Z)-1-(2-methoxyethyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-phenylpyrrolidine-2,3-dione
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Overview
Description
4-[1-(4-METHOXYANILINO)ETHYLIDENE]-1-(2-METHOXYETHYL)-5-PHENYL-1H-PYRROLE-2,3(5H)-DIONE is a complex organic compound with a unique structure that includes a pyrrole ring, methoxy groups, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-METHOXYANILINO)ETHYLIDENE]-1-(2-METHOXYETHYL)-5-PHENYL-1H-PYRROLE-2,3(5H)-DIONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyaniline with ethylidene compounds under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like THF (tetrahydrofuran) and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and precise control of reaction parameters is crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-METHOXYANILINO)ETHYLIDENE]-1-(2-METHOXYETHYL)-5-PHENYL-1H-PYRROLE-2,3(5H)-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, often facilitated by catalysts or acidic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[1-(4-METHOXYANILINO)ETHYLIDENE]-1-(2-METHOXYETHYL)-5-PHENYL-1H-PYRROLE-2,3(5H)-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[1-(4-METHOXYANILINO)ETHYLIDENE]-1-(2-METHOXYETHYL)-5-PHENYL-1H-PYRROLE-2,3(5H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4-METHOXYANILINO)-N’-(1-(4-METHYLPHENYL)ETHYLIDENE)ACETOHYDRAZIDE: Shares structural similarities but differs in functional groups and overall activity.
Indole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Uniqueness
4-[1-(4-METHOXYANILINO)ETHYLIDENE]-1-(2-METHOXYETHYL)-5-PHENYL-1H-PYRROLE-2,3(5H)-DIONE is unique due to its specific combination of functional groups and the resulting chemical and biological properties. Its distinct structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C22H24N2O4 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
(4Z)-4-[1-(4-methoxyanilino)ethylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H24N2O4/c1-15(23-17-9-11-18(28-3)12-10-17)19-20(16-7-5-4-6-8-16)24(13-14-27-2)22(26)21(19)25/h4-12,20,23H,13-14H2,1-3H3/b19-15- |
InChI Key |
NONZTONJRKWFIN-CYVLTUHYSA-N |
Isomeric SMILES |
C/C(=C/1\C(N(C(=O)C1=O)CCOC)C2=CC=CC=C2)/NC3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=C1C(N(C(=O)C1=O)CCOC)C2=CC=CC=C2)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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